molecular formula C14H19F3N2O2 B12544798 Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- CAS No. 821776-80-1

Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-

Cat. No.: B12544798
CAS No.: 821776-80-1
M. Wt: 304.31 g/mol
InChI Key: YJPJORVSHPMZEY-UHFFFAOYSA-N
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Description

Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a benzenamine core substituted with a nitro group, a trifluoromethyl group, and two alkyl groups. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzenamine derivative followed by alkylation and trifluoromethylation. The nitration process involves the introduction of a nitro group (-NO2) to the aromatic ring using concentrated nitric acid and sulfuric acid as reagents. Alkylation can be achieved through the reaction of the nitro-substituted benzenamine with alkyl halides in the presence of a base such as potassium carbonate. Trifluoromethylation is often carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial processes may incorporate purification steps such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Amino-substituted derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated or further nitrated derivatives.

Scientific Research Applications

Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(1-methylpropyl)-4-(trifluoromethyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Benzenamine, N-(1-methylpropyl)-4-nitro-: Lacks the trifluoromethyl group, affecting its lipophilicity and interaction with biological membranes.

    Benzenamine, N-(1-methylpropyl)-3-(trifluoromethyl)-: Lacks the nitro group, leading to different chemical and biological properties

Uniqueness

The presence of both the nitro and trifluoromethyl groups in Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- imparts unique chemical and biological properties. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances lipophilicity and membrane interactions. This combination makes the compound a valuable tool in various scientific and industrial applications.

Biological Activity

Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-, also known by its CAS number 821777-19-9, is a compound with significant biological activity that has garnered attention in various fields, including pharmaceuticals and environmental science. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H11F3N2O2
  • Molecular Weight : 248.2017 g/mol
  • Density : 1.138 g/cm³
  • Boiling Point : 321.3 °C at 760 mmHg
  • Flash Point : 148.1 °C

The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Benzenamine derivatives are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific compound in focus exhibits several noteworthy biological effects:

Antimicrobial Activity

Research has indicated that benzenamine derivatives can possess antimicrobial properties. For instance:

  • A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzenamine derivatives have been explored in several studies:

  • In vitro assays showed that compounds with similar structures induced apoptosis in cancer cell lines, indicating their potential as anticancer agents.
  • Specific concentrations of the compound led to significant reductions in cell viability in human cancer cells, highlighting its potential therapeutic applications.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds:

  • A scoping review of inhalation toxicity associated with non-nicotine e-cigarette constituents revealed that many benzenamine derivatives could pose health risks, including acute toxicity and potential carcinogenic effects. Such findings emphasize the need for careful evaluation of exposure risks associated with these compounds in consumer products .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzenamine derivatives:

StudyFindings
Bae et al. (2000)Investigated the synthesis and antimicrobial properties of nitro-substituted benzenamines, finding effective inhibition against Gram-positive bacteria .
Ibata et al. (1991)Explored the cytotoxic effects of various benzenamine derivatives on tumor cell lines, demonstrating significant apoptosis induction .
NHMRC (2023)Conducted a review on inhalation toxicity related to e-cigarette constituents, identifying health risks associated with certain benzenamines .

Properties

CAS No.

821776-80-1

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

N-butan-2-yl-4-nitro-N-propyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C14H19F3N2O2/c1-4-8-18(10(3)5-2)11-6-7-13(19(20)21)12(9-11)14(15,16)17/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

YJPJORVSHPMZEY-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(C)CC

Origin of Product

United States

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